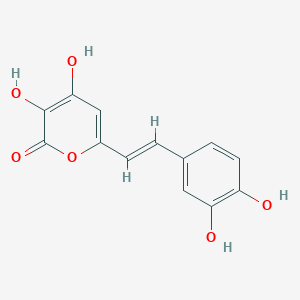

(e)-6-(3,4-dihydroxystyryl)-3,4-dihydroxy-2H-pyran-2-one

Vue d'ensemble

Description

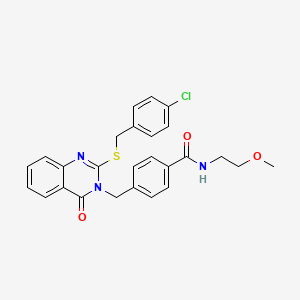

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one is a compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrane ring with hydroxyl groups and a styryl moiety, which contributes to its reactivity and biological activity.

Applications De Recherche Scientifique

Chemistry

In chemistry, (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its antioxidant properties. The presence of multiple hydroxyl groups enables it to scavenge free radicals, making it a potential candidate for therapeutic applications .

Medicine

In medicine, (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one is investigated for its potential anti-inflammatory and neuroprotective effects. Its ability to modulate oxidative stress pathways is of particular interest .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.

Mécanisme D'action

Target of Action

The primary targets of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one are HIV-1 CCR5 and integrase . These targets play a crucial role in the life cycle of the HIV-1 virus. CCR5 is a chemokine receptor on the host cell surface that the virus uses to enter the cell, while integrase is an enzyme that the virus uses to integrate its genetic material into the host’s DNA .

Mode of Action

(E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one interacts with its targets by inhibiting their function. It prevents the HIV-1 virus from entering host cells by blocking the CCR5 receptor. Additionally, it inhibits the action of the integrase enzyme, preventing the virus from integrating its genetic material into the host’s DNA .

Biochemical Pathways

The compound affects the HIV-1 life cycle pathway. By inhibiting the function of CCR5 and integrase, it prevents the virus from entering host cells and integrating its genetic material into the host’s DNA. This disrupts the virus’s ability to replicate and spread, thereby inhibiting the progression of the disease .

Result of Action

The molecular and cellular effects of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one’s action result in the inhibition of HIV-1 infection. It prevents the virus from entering host cells and integrating its genetic material into the host’s DNA, thereby disrupting the virus’s ability to replicate and spread .

Analyse Biochimique

Biochemical Properties

(E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its notable interactions is with amyloid beta (Aβ) peptides, where it inhibits Aβ aggregation, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, this compound interacts with Galectin-3 (Gal-3), a protein involved in neuroinflammation. By downregulating Gal-3, (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one alleviates Aβ-induced neuroinflammation and cognitive impairment .

Cellular Effects

The effects of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation. It promotes the removal of Aβ from the hippocampus and cortex, thereby reversing the loss of dendritic spines and synaptic proteins . Furthermore, (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one activates the p62/Nrf2/HO-1 signaling pathway in primary microglia, enhancing the disposal of Aβ and reducing neuroinflammation .

Molecular Mechanism

At the molecular level, (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one exerts its effects through several mechanisms. It binds to Aβ peptides, preventing their aggregation and promoting their clearance from the brain . Additionally, this compound inhibits the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines. The activation of the p62/Nrf2/HO-1 signaling pathway by (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one further contributes to its antioxidant and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Long-term studies have shown that (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one continues to protect against Aβ-induced neurotoxicity and cognitive impairment, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one vary with different dosages in animal models. At lower doses, the compound effectively reduces Aβ aggregation and neuroinflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

(E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one is transported and distributed through specific transporters and binding proteins. It accumulates in the brain, particularly in regions affected by Aβ deposition, such as the hippocampus and cortex . The compound’s ability to cross the blood-brain barrier is crucial for its therapeutic efficacy in neurodegenerative diseases.

Subcellular Localization

The subcellular localization of (E)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2H-pyrane-2-one is primarily within the cytoplasm and nucleus of neuronal cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s localization is essential for its activity, as it interacts with various biomolecules involved in Aβ aggregation and neuroinflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 3,4-dihydroxyacetophenone in the presence of a base to form the styryl moiety, followed by cyclization to form the pyrane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The styryl moiety can be reduced to form dihydrostyryl derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrostyryl derivatives.

Substitution: Various substituted pyrane derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salvianolic Acid A: Known for its antioxidant and anti-inflammatory properties.

Rosmarinic Acid: Another compound with multiple hydroxyl groups, used for its antioxidant effects.

Uniqueness

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one is unique due to its specific combination of a pyrane ring and a styryl moiety, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.

Propriétés

IUPAC Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZZJHPTCGVLDQ-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C(=O)O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)

![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)

![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2581402.png)

![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)

![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)

![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)